molecular formula C16H15N3O B8742223 N-(4-methoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827030-63-7

N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Cat. No.: B8742223
CAS No.: 827030-63-7
M. Wt: 265.31 g/mol
InChI Key: DSOZHEAZGXTKSL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the reaction of 4-methoxybenzylamine with quinazoline derivatives under specific conditions. One common method involves the use of a condensation reaction where 4-methoxybenzylamine is reacted with quinazoline-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkyl halides

Major Products Formed

    Oxidation: Quinazoline-4-carboxylic acid derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or alkylated quinazoline derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a potential candidate for drug development .

Medicine

In medicine, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being studied for its potential use in cancer treatment .

Industry

In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of these products .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from carrying out their normal functions. This inhibition can lead to the disruption of disease pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(4-methoxyphenyl)-N-methylquinazolin-4-amine apart from similar compounds is its unique combination of the methoxyphenyl group and the quinazoline moiety. This combination imparts specific chemical and biological properties that make it valuable in various scientific and industrial applications .

Properties

CAS No.

827030-63-7

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C16H15N3O/c1-19(12-7-9-13(20-2)10-8-12)16-14-5-3-4-6-15(14)17-11-18-16/h3-11H,1-2H3

InChI Key

DSOZHEAZGXTKSL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was prepared from 4-chloroquinazoline and 4-methoxy-N-methylaniline by a procedure similar to example 28 (79% yield). 1H NMR (CDCl3): 8.81 (s, 1H), 7.81 (d, J=8.1 Hz, 1H), 7.57 (ddd, J=8.1, 5.4 and 2.7 Hz, 1H), 7.09-7.14 (m, 2H), 7.03-7.06 (m, 2H), 6.9-6.93 (m, 2H).
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